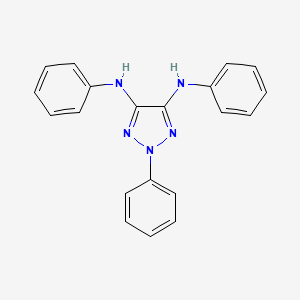
N~4~,N~5~,2-Triphenyl-2H-1,2,3-triazole-4,5-diamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N~4~,N~5~,2-Triphenyl-2H-1,2,3-triazole-4,5-diamine is a heterocyclic compound that belongs to the class of triazoles Triazoles are five-membered rings containing three nitrogen atoms and two carbon atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N4,N~5~,2-Triphenyl-2H-1,2,3-triazole-4,5-diamine typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction between benzoin, benzaldehyde, and ammonia. The reaction is carried out under reflux conditions for several hours, followed by cooling and filtration to obtain the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
N~4~,N~5~,2-Triphenyl-2H-1,2,3-triazole-4,5-diamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can undergo substitution reactions where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Halogenating agents and nucleophiles are often used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole derivatives with additional oxygen-containing functional groups, while reduction may result in the formation of amine derivatives.
科学的研究の応用
N~4~,N~5~,2-Triphenyl-2H-1,2,3-triazole-4,5-diamine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
作用機序
The mechanism of action of N4,N~5~,2-Triphenyl-2H-1,2,3-triazole-4,5-diamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
2,3,5-Triphenyl-2H-tetrazolium chloride: A redox indicator used in biochemical experiments.
2,4,5-Triphenylimidazole: Used in the synthesis of fluorescent materials and optical devices.
3,4,5-Triphenyl-1,2,4-triazole: A multifunctional compound used in organic light-emitting devices.
Uniqueness
N~4~,N~5~,2-Triphenyl-2H-1,2,3-triazole-4,5-diamine is unique due to its specific structure and the presence of both triazole and diamine functional groups
特性
CAS番号 |
64164-13-2 |
|---|---|
分子式 |
C20H17N5 |
分子量 |
327.4 g/mol |
IUPAC名 |
4-N,5-N,2-triphenyltriazole-4,5-diamine |
InChI |
InChI=1S/C20H17N5/c1-4-10-16(11-5-1)21-19-20(22-17-12-6-2-7-13-17)24-25(23-19)18-14-8-3-9-15-18/h1-15H,(H,21,23)(H,22,24) |
InChIキー |
QVUFKEQEYMYMCS-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)NC2=NN(N=C2NC3=CC=CC=C3)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


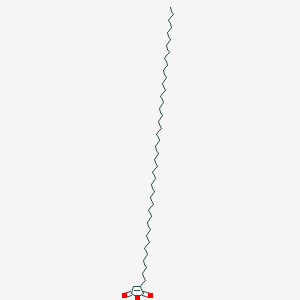
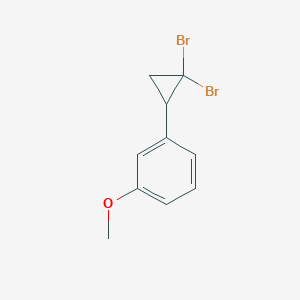

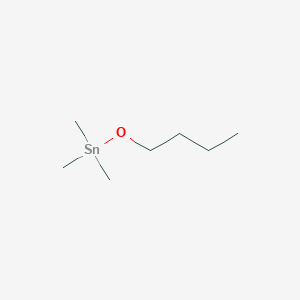
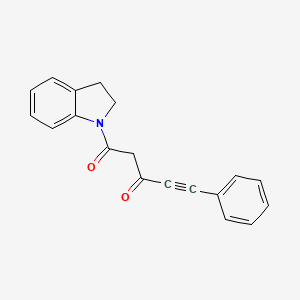
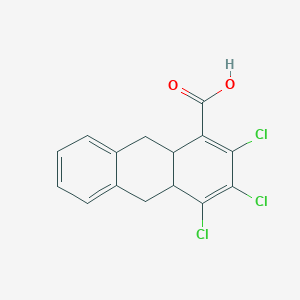

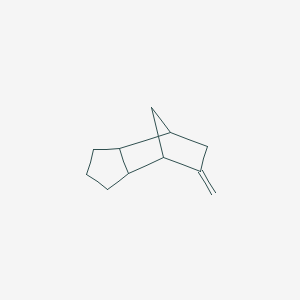
![1H-Benzimidazole, 2-[5-bromo-2-(2-methoxyethoxy)phenyl]-](/img/structure/B14496531.png)
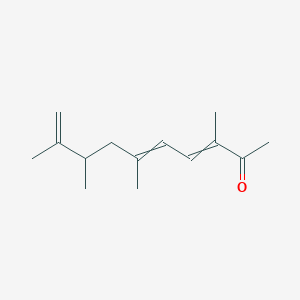
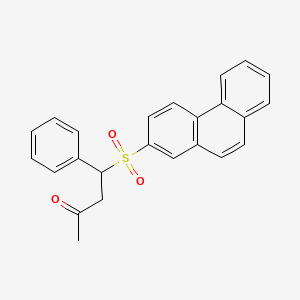
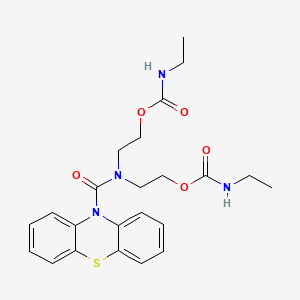

![1-{3-[(Tert-butylperoxy)methoxy]propyl}cyclohex-1-ene](/img/structure/B14496555.png)
